4-[4-Phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol
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Overview
Description
4-[4-Phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol is an organic compound that belongs to the class of trifluoromethylbenzenesThe trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the stability and reactivity of the compound in various chemical reactions .
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives, which this compound is a part of, have shown a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may interact with multiple targets, leading to various changes in cellular functions .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by isoxazole derivatives, it is likely that this compound may affect multiple pathways
Pharmacokinetics
The compound’s molecular weight is 321.255, which is within the range generally favorable for oral bioavailability. Other factors such as solubility, permeability, and metabolic stability also play crucial roles in determining a compound’s bioavailability and require further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of isoxazole derivatives, it is likely that the compound may have multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-Phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate under controlled conditions . This multi-component reaction is efficient and scalable, providing moderate to good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-[4-Phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-[4-Phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: Known for their broad-spectrum pharmaceutical activity.
Indole Derivatives: Exhibit diverse biological activities, including antiviral and anticancer properties.
Uniqueness: 4-[4-Phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which together enhance its chemical stability and reactivity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(23-20-15)11-7-6-10(21)8-12(11)22/h1-8,21-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOYSIYCXHQROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C(F)(F)F)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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